molecular formula C12H10O4 B169767 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 16555-98-9

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B169767
CAS RN: 16555-98-9
M. Wt: 218.2 g/mol
InChI Key: AYAFDQIOLUUJHW-UHFFFAOYSA-N
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Description

“6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, also known as esculetin, is a natural coumarin compound found in various plant species . It has been studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties .


Synthesis Analysis

The starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one was prepared by 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via Pechmann reaction .


Molecular Structure Analysis

The molecular formula of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is C12H10O4 . The InChI code is 1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 .


Chemical Reactions Analysis

The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one involves a Pechmann reaction, which is a type of condensation reaction .


Physical And Chemical Properties Analysis

The CAS Number of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is 16555-98-9 . The molecular weight is 218.21 . The InChI key is AYAFDQIOLUUJHW-UHFFFAOYSA-N .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one”, focusing on unique applications:

Inhibitor for Enzymes

This compound is used as an inhibitor for various enzymes such as protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase , which are important targets in the treatment of diseases like diabetes, Alzheimer’s, and depression .

Antimicrobial Activity

It has shown high antimicrobial activity against pathogens like Staphylococcus pneumoniae and has been tested against other bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .

Antifungal Activity

The compound has also been screened for antifungal activity using potato-dextrose agar medium against fungi like Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform , and Aspergillus Flavus .

Synthesis Methods Research

Research has been conducted on the synthesis methods of coumarin systems, including this compound, to investigate their biological properties and potential applications .

Serotonin Receptor Affinity

New derivatives of this compound containing a piperazine group have been designed and synthesized to study their affinity for serotonin receptors, specifically 5-HT 1A and 5-HT 2A , which are relevant in neurological disorders .

Electrochemical Synthesis

There is research on one-pot synthesis methods involving this compound using electrochemical techniques, which could offer more efficient production methods for pharmaceuticals and other chemical products .

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures . The specific interactions depend on the structural features of the coumarin derivative and the nature of the target.

Biochemical Pathways

Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The specific pathways affected depend on the structural features of the coumarin derivative and the nature of the target.

Pharmacokinetics

The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structural features .

Result of Action

Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects . The specific effects depend on the structural features of the coumarin derivative and the nature of the target.

Action Environment

The action of coumarin derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .

Future Directions

Coumarins, including 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, have valuable biological and pharmaceutical properties. The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Future research may focus on exploring more biological properties and potential applications of this compound.

properties

IUPAC Name

6-acetyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAFDQIOLUUJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421600
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16555-98-9
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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